Acid Black 234
Overview
Description
Acid Black 234 is an organic synthetic dye primarily used in the textile industry for dyeing wool, silk, and nylon fabricsThe compound is characterized by its black crystalline powder form and high solubility in water .
Preparation Methods
The synthesis of Acid Black 234 involves several steps:
Nitration of Aniline: Aniline reacts with concentrated sulfuric acid and nitric acid to produce nitroaniline.
Diazotization: Nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt undergoes coupling reactions with various aromatic compounds such as 4,4’-diaminodiphenyl sulfone and 2,4-diaminophenol to form the azo dye.
Final Product: The resulting compound is then purified, filtered, and dried to obtain this compound.
Chemical Reactions Analysis
Acid Black 234 undergoes several types of chemical reactions:
Reduction: this compound can be reduced under acidic conditions, breaking the azo bonds and forming aromatic amines.
Substitution: The compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Scientific Research Applications
Acid Black 234 has various scientific research applications:
Environmental Science: It is used in studies related to wastewater treatment, where it serves as a model compound for the removal of dyes from industrial effluents.
Material Science: The compound is used in the synthesis of molecularly imprinted polymers for selective adsorption and removal of dyes from water.
Biotechnology: This compound is used in enzymatic degradation studies to understand the breakdown of azo dyes by laccase enzymes.
Mechanism of Action
The mechanism of action of Acid Black 234 involves its interaction with enzymes such as laccase. Laccase catalyzes the oxidation of the azo bonds in this compound, leading to the formation of nitrogen gas and ammonia. This process involves the transfer of electrons from the dye to the enzyme, resulting in the breakdown of the dye molecule .
Comparison with Similar Compounds
Acid Black 234 is compared with other similar azo dyes such as Acid Black 1, Acid Black 210, and Acid Brown 703. While all these dyes share similar structures and applications, this compound is unique due to its higher solubility in water and its specific use in the synthesis of molecularly imprinted polymers . Other similar compounds include Acid Orange 7 and Acid Blue 25, which are also used in dyeing and wastewater treatment .
Properties
IUPAC Name |
disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N10O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-23-11-13-25(14-12-23)54(46,47)44-24-9-7-22(8-10-24)40-42-32-28(55(48,49)50)16-19-17-29(56(51,52)53)33(34(45)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44-45H,35-37H2,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHIAPTFHWQKY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N10Na2O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890472 | |
Record name | C.I. Acid Black 234 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157577-99-6 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]sulfonyl]amino]phenyl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Black 234 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-amino-3-[{4-[({4-[(2,4-diaminophenyl)diazenyl]phenyl}sulfonyl)amino]phenyl}diazenyl]-5-hydroxy-6-[phenyldiazenyl]naphthalene-2,7-disulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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